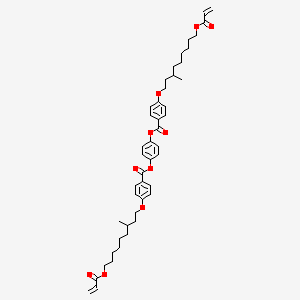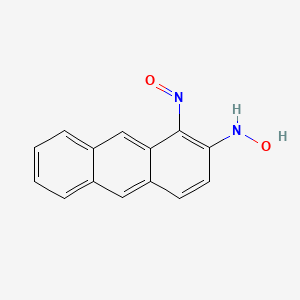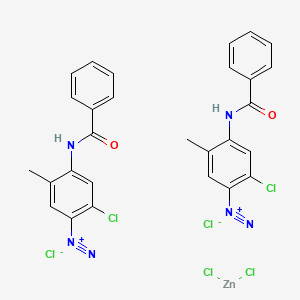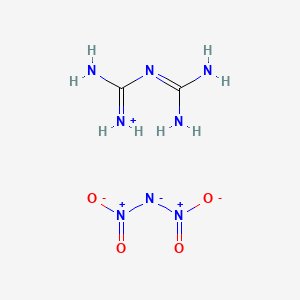![molecular formula C20H25ClMnN2O4 B599828 2-ethoxy-6-[2-[(3-ethoxy-2-hydroxyphenyl)methylideneamino]ethyliminomethyl]phenol;manganese;hydrochloride CAS No. 186350-27-6](/img/structure/B599828.png)
2-ethoxy-6-[2-[(3-ethoxy-2-hydroxyphenyl)methylideneamino]ethyliminomethyl]phenol;manganese;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EUK-189 is a synthetic compound known for its superoxide dismutase and catalase mimetic activities.
Preparation Methods
The synthesis of EUK-189 involves the formation of a salen ligand through the condensation of salicylaldehyde with ethylenediamine, followed by complexation with manganese. The reaction conditions typically include refluxing the reactants in an appropriate solvent such as ethanol or methanol
Chemical Reactions Analysis
EUK-189 undergoes several types of chemical reactions, primarily involving its superoxide dismutase and catalase activities. These reactions include:
Oxidation: EUK-189 catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide.
Reduction: It also facilitates the reduction of hydrogen peroxide into water and oxygen. Common reagents used in these reactions include superoxide radicals and hydrogen peroxide.
Scientific Research Applications
Chemistry: It is used as a model compound to study the mechanisms of superoxide dismutase and catalase activities.
Mechanism of Action
EUK-189 exerts its effects by mimicking the activity of natural antioxidant enzymes. It catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide, and subsequently reduces hydrogen peroxide into water and oxygen. This dual activity helps to mitigate oxidative stress by neutralizing reactive oxygen species . The molecular targets of EUK-189 include superoxide radicals and hydrogen peroxide, and its pathways involve redox reactions that convert these reactive species into less harmful products .
Comparison with Similar Compounds
EUK-189 is part of a family of salen-manganese complexes, which include compounds such as EUK-134, EUK-172, and EUK-207. Compared to these similar compounds, EUK-189 has been shown to have comparable superoxide dismutase activity but lower catalase activity than EUK-134 . EUK-207, on the other hand, exhibits a longer plasma half-life and greater neuroprotective effects in certain models . The uniqueness of EUK-189 lies in its balanced activity profile and its potential for therapeutic applications in oxidative stress-related conditions .
Properties
IUPAC Name |
2-ethoxy-6-[2-[(3-ethoxy-2-hydroxyphenyl)methylideneamino]ethyliminomethyl]phenol;manganese;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4.ClH.Mn/c1-3-25-17-9-5-7-15(19(17)23)13-21-11-12-22-14-16-8-6-10-18(20(16)24)26-4-2;;/h5-10,13-14,23-24H,3-4,11-12H2,1-2H3;1H; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVQRLDRPIOOGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NCCN=CC2=C(C(=CC=C2)OCC)O.Cl.[Mn] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClMnN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Carbamicacid, [(1S,2S,4S)-4-amino-2-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]-,5-thiazolylmethyl ester, dihydrochloride (9CI)](/img/structure/B599758.png)

![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B599765.png)


